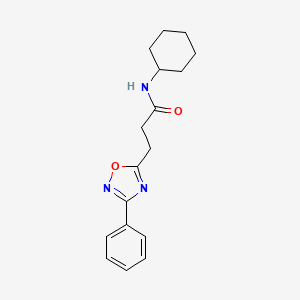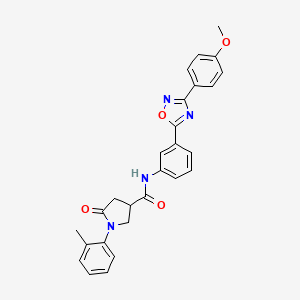![molecular formula C21H18ClNO2 B7702680 N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide has several scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. This compound has been extensively studied for its potential use as an anticonvulsant, analgesic, and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is not fully understood, but it is believed to act as a voltage-gated sodium channel blocker. This compound has been shown to inhibit the firing of neurons in the central nervous system, which may be responsible for its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of sodium channels, which reduces the excitability of neurons. This compound has also been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity, which makes it an ideal tool for studying the role of sodium channels in various physiological and pathological conditions. However, one of the limitations of this compound is its low solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide. One of the most promising areas of research is the development of novel analogs with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound, which may provide insights into its potential therapeutic applications. Additionally, the role of this compound in the treatment of various neurological and inflammatory disorders warrants further investigation.
Conclusion:
In conclusion, this compound is a compound with significant potential for scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments make it an ideal tool for studying various physiological and pathological conditions. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop novel analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,2-diphenylacetic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 2-oxolane-methanol. The final product is then purified through recrystallization to obtain a high-purity compound.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-25-19-13-12-17(14-18(19)22)23-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASKZRYSAKGDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

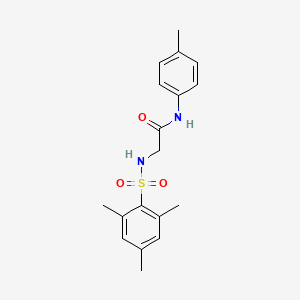

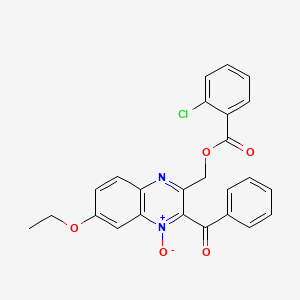
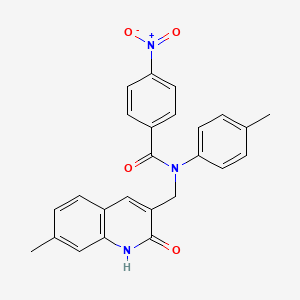
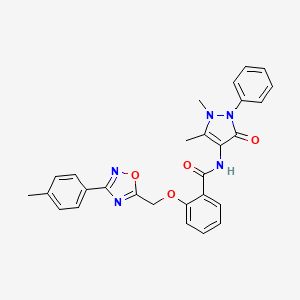
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)
![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)
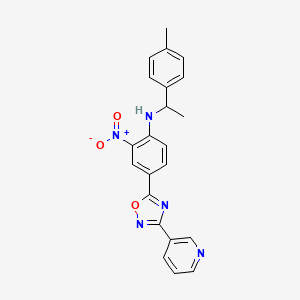
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
